molecular formula C8H11ClN2O2 B2562360 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride CAS No. 2060052-77-7

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2562360
CAS No.: 2060052-77-7
M. Wt: 202.64
InChI Key: RVGIRJHZEACNCV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6th position and a carboxylic acid group at the 2nd position, forming a hydrochloride salt. This compound is known for its utility in organic synthesis and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-(Dimethylamino)pyridine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and amidation reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical transformations. In esterification reactions, it forms an acetylpyridinium intermediate, which then reacts with alcohols to form esters. In amidation reactions, it activates the carboxylic acid group, enabling the formation of amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to act as a nucleophilic catalyst and participate in a wide range of reactions makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

6-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-3-4-6(9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGIRJHZEACNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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